N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine
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Overview
Description
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine is a chemical compound with the molecular formula C9H8BrFN2O3 and a molecular weight of 291.07 g/mol . This compound is characterized by the presence of a bromine, fluorine, and nitro group attached to a phenyl ring, along with an oxetane ring and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine typically involves the following steps:
Nitration: The starting material, 5-bromo-3-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the amine group.
Oxetane Formation: The oxetane ring is formed through a cyclization reaction involving an appropriate precursor.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-3-fluoro-2-nitrophenyl)methylamine: Similar structure but lacks the oxetane ring.
5-Bromo-3-fluoro-2-nitrophenylacetic acid: Similar aromatic ring substitution but contains an acetic acid group instead of an oxetane ring and amine group.
Uniqueness
N-(5-Bromo-3-fluoro-2-nitrophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrFN2O3 |
---|---|
Molecular Weight |
291.07 g/mol |
IUPAC Name |
N-(5-bromo-3-fluoro-2-nitrophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H8BrFN2O3/c10-5-1-7(11)9(13(14)15)8(2-5)12-6-3-16-4-6/h1-2,6,12H,3-4H2 |
InChI Key |
RUSQNUIEXDJMED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=C(C(=CC(=C2)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
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